

Technical Support Center: Overcoming Challenges in 3D Printing of Polycaprolactone (PCL)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Caprolactone*

Cat. No.: *B156226*

[Get Quote](#)

Welcome to the technical support center for 3D printing with **polycaprolactone** (PCL). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique challenges associated with this versatile biomaterial. PCL's low melting point, biocompatibility, and biodegradability make it an excellent candidate for biomedical applications, including tissue engineering scaffolds and drug delivery systems.^[1] However, these same properties can present significant fabrication challenges. This resource provides in-depth, scientifically-grounded troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: From Print Failures to Poor Quality

This section addresses common problems encountered during the Fused Deposition Modeling (FDM) of PCL, organized by the observable symptom.

Issue 1: Print Failures - Warping, Poor Bed Adhesion, and Layer Separation

Question: My PCL prints are lifting off the build plate at the edges (warping), or the entire print fails to stick. What is the underlying cause and how can I fix it?

Answer:

Warping and poor bed adhesion are primarily caused by the material's tendency to shrink as it cools.[2][3] PCL is a semi-crystalline polymer, and this transition from a molten, amorphous state to a more ordered, semi-crystalline state upon cooling leads to volumetric contraction. When this cooling occurs unevenly across the printed object, internal stresses build up, causing the edges to curl and lift away from the build plate.[2]

Causality & Solutions:

- Thermal Gradient: The most significant factor is the temperature difference between the extruded PCL and the cooler build plate and ambient air.[2]
 - Solution 1: Heated Build Plate: Employ a heated bed set to a temperature just below PCL's melting point, typically between 30-50°C.[4][5] This reduces the thermal shock on the first layer, promoting adhesion and minimizing shrinkage.
 - Solution 2: Enclosed Print Chamber: Using an enclosure maintains a stable, elevated ambient temperature around the print.[2] This slows the cooling rate of all layers, reduces internal stresses, and prevents drafts from causing localized, rapid cooling.[2]
- Insufficient First Layer Adhesion: A weak initial bond is a direct cause of print detachment.
 - Solution 3: Bed Surface Optimization: A pristine, level build surface is critical. For PCL, a PEI (Polyetherimide) sheet provides excellent adhesion.[5] Applying an adhesive like a glue stick can also significantly improve the initial bond.[2]
 - Solution 4: First Layer Settings: In your slicer software, increase the first layer's extrusion width and height. This presses more material onto the bed, increasing the surface area for adhesion. Also, reduce the first layer print speed dramatically (e.g., to 10-20 mm/s) to ensure a strong bond.[2][6]
 - Solution 5: Brims and Rafts: Utilize a brim or raft in your slicer settings. A brim adds extra sacrificial material around the base of your print, increasing the surface area holding it to the bed. A raft provides a completely new, flat base for your print to build upon.[2]

Question: My printed PCL scaffolds are splitting apart between layers (delamination). Why is this happening?

Answer:

Poor layer adhesion, or delamination, occurs when the bond between successive layers is weak.^[7] For a strong bond to form, the newly extruded layer must sufficiently melt and fuse with the layer beneath it. If the lower layer has cooled too much, or the new layer is not hot enough, a "cold weld" occurs, resulting in a mechanically weak interface.^{[7][8]}

Causality & Solutions:

- Low Extrusion Temperature: Printing at too low a temperature is a primary cause of poor layer fusion.^{[8][9]}
 - Solution 1: Increase Nozzle Temperature: Incrementally increase the nozzle temperature by 5-10°C. While PCL's melting point is low (~60°C), extrusion temperatures are typically much higher (80-140°C) to ensure proper flow and fusion.^{[10][11]} Be cautious, as excessively high temperatures can cause thermal degradation.^[12]
- Excessive Cooling: Rapid cooling of the layers prevents them from staying molten long enough to fuse properly.^[7]
 - Solution 2: Reduce Fan Speed: Unlike materials like PLA, PCL often benefits from minimal or no part cooling. Reduce your part cooling fan speed in 10% increments, or turn it off entirely, especially for the initial layers.^[7]
- Fast Print Speeds: High print speeds reduce the time the hot nozzle is in contact with the previous layer, limiting heat transfer and fusion.^{[8][9]}
 - Solution 3: Decrease Print Speed: Slowing down the print speed allows more time for layers to bond. Try reducing the speed to 30-40 mm/s.^[5]

Issue 2: Extrusion Problems - Nozzle Clogging and Inconsistent Flow

Question: My printer's nozzle keeps clogging mid-print when using PCL. What's causing this?

Answer:

Nozzle clogging with PCL is often related to its low melting point and viscosity.[\[13\]](#) The most common cause is "heat creep," where heat travels up from the heater block into the cold end of the hotend. This causes the PCL filament to soften and expand prematurely, leading to a blockage.[\[5\]](#)

Causality & Solutions:

- Heat Creep: Inefficient cooling of the hotend's "cold zone" is the primary culprit.
 - Solution 1: Check Hotend Cooling Fan: Ensure the fan that cools the heatsink of your hotend is functioning correctly and is free of dust. This is the most critical component for preventing heat creep.
 - Solution 2: Lower Extrusion Temperature: While counterintuitive for some issues, an excessively high temperature can exacerbate heat creep. Print at the lowest temperature that still allows for good layer adhesion and flow.
- Contamination: Debris from other materials or dust can cause a blockage.
 - Solution 3: Dedicated Nozzle: PCL's low melting temperature makes it difficult to purge higher-temperature plastics like PLA or ABS.[\[5\]](#) It is highly recommended to dedicate a brand new or thoroughly cleaned nozzle specifically for PCL printing to avoid contamination.[\[5\]](#)

Question: The extruded strands of my PCL print are uneven, or there are gaps in the print (under-extrusion). How do I achieve a consistent extrusion?

Answer:

Inconsistent extrusion can stem from both mechanical and software settings. It indicates that the volume of material being pushed through the nozzle does not match what the software expects.

Causality & Solutions:

- Incorrect Extrusion Parameters: The printer is not pushing the right amount of filament.

- Solution 1: Calibrate E-steps and Extrusion Multiplier (Flow Rate): Ensure your printer's extruder E-steps are correctly calibrated. Then, fine-tune the extrusion multiplier (or flow rate) in your slicer. Print a calibration cube and adjust this setting until the wall thickness matches the expected value.
- High Viscosity at Low Temperatures: PCL can be quite viscous at the lower end of its printing temperature range, making it difficult to extrude consistently.[10]
 - Solution 2: Optimize Temperature and Pressure: For pneumatic-based extrusion systems, you may need to let the PCL melt for a longer duration (up to 30 minutes) before printing. [4] Increasing the extrusion pressure or temperature can also improve flow.[4][10]

Advanced Topics & FAQs for Biomedical Applications

Question: How can I precisely control the porosity and pore size of my PCL scaffolds?

Answer:

Controlling scaffold architecture is fundamental for tissue engineering, as it influences cell infiltration, nutrient transport, and mechanical properties.[14] Porosity in FDM-printed scaffolds is primarily controlled by the geometric layout of the printed strands.

Key Control Parameters:

- Infill Percentage and Pattern (Slicer Settings): This is the most direct method. A lower infill percentage creates a more porous structure. Patterns like "Grid" or "Lines" create regular, interconnected pore networks.
- Strand Spacing (G-code Manipulation): For ultimate control, you can define the toolpath directly in the G-code. The distance between adjacent strands in the same layer and the layer height will define the pore dimensions. Systematically varying the distance between struts is a reliable method to control porosity.[15]
- Filament Width and Layer Height: The geometry of the extruded filament itself dictates the final pore architecture.[16] These are influenced by nozzle diameter, print speed, and

extrusion rate.[16] For a given nozzle size, a slower carriage speed can lead to wider, less rounded filaments, which will alter the resulting pore geometry.[10]

Parameter	Effect on Porosity	Rationale
Decrease Infill %	Increases Porosity	Less material is deposited within the part's volume.
Increase Strand Spacing	Increases Porosity	Creates larger gaps between filaments.[15][17]
Increase Layer Height	Increases Porosity (Z-axis)	Creates larger vertical gaps between layers.
Increase Print Speed	May Increase Porosity	Can lead to filament stretching and thinner strands, increasing inter-strand gaps.[4]

Question: How does the 3D printing process affect the mechanical properties of PCL constructs?

Answer:

The mechanical properties of a 3D printed PCL scaffold are highly dependent on the printing parameters, as these dictate how well the individual strands fuse together and the overall architecture of the construct.

- Printing Temperature: Higher temperatures generally improve layer adhesion, leading to stronger parts, but only up to the point of thermal degradation.[7][18]
- Porosity: As expected, increasing the porosity by increasing the distance between struts will decrease the apparent Young's modulus and compressive strength of the scaffold.[15][17]
- Extrusion System: Studies have shown that screw extrusion-type bioprinters can produce PCL grafts with significantly higher density, tensile strength, and adhesive force between layers compared to pneumatic pressure-type systems.[19]

- **Material Composites:** To overcome the inherently low stiffness of pure PCL, it can be blended with other materials. Adding β -tricalcium phosphate (β -TCP) or polyether-ether ketone (PEEK) micro-particles can significantly increase the compressive modulus of the resulting scaffolds.[15][20] Blending with Polylactic Acid (PLA) can also enhance yield strength and modulus.[21]

Question: What is the impact of printing temperature on the degradation and biocompatibility of PCL?

Answer:

While PCL is relatively stable, prolonged exposure to high temperatures during printing can initiate thermal degradation, which breaks down the polymer chains.[12] This reduction in molecular weight can accelerate the *in vivo* degradation rate of the scaffold and potentially alter drug elution profiles.

- **Thermal Stability:** PCL remains relatively stable up to 300°C, well above typical printing temperatures.[22] However, prolonged residence time in a heated nozzle (e.g., >12 hours at 140°C) can lead to a noticeable drop in viscosity and unstable extrusion, indicating degradation.[12][23]
- **Chemical Structure:** Standard FDM printing processes generally do not alter the intrinsic chemical structure of PCL, as confirmed by FT-IR analysis.[12][23] This means the material's fundamental biocompatibility should remain unchanged.
- **Biocompatibility:** The printing process itself does not negatively impact PCL's biocompatibility. In fact, the controlled architecture created by 3D printing can enhance cell proliferation compared to non-printed constructs. Adding bioactive components like β -TCP can further improve cell proliferation and osteogenic differentiation.[15]

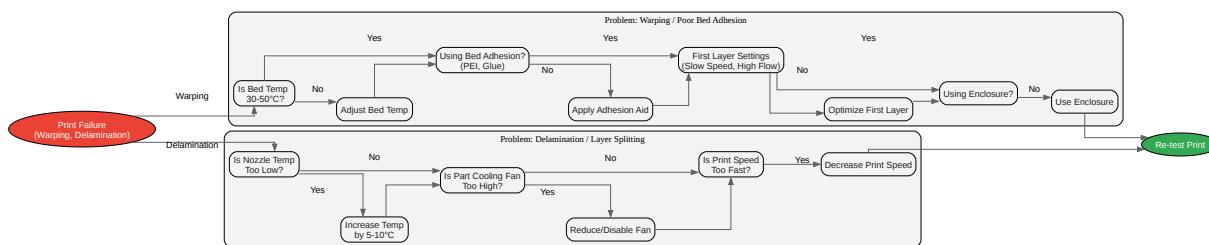
Question: What are the recommended methods for sterilizing 3D printed PCL scaffolds for cell culture and *in vivo* studies?

Answer:

Sterilization is a critical final step before any biological application.[24] The chosen method must effectively eliminate microbes without compromising the scaffold's physical structure,

chemical integrity, or biocompatibility.

- Recommended Methods:


- 70% Ethanol: Soaking in 70% ethanol for 1-2 hours followed by washing with sterile phosphate-buffered saline (PBS) is a common and effective method for disinfecting scaffolds for cell culture.[25][26]
- Ethylene Oxide (EtOx): EtOx is a low-temperature gas sterilization method that is highly effective and has been shown to be one of the most suitable methods for PCL, having minimal impact on its properties.[27]
- Gamma Irradiation & Electron Beam (E-beam): These are effective terminal sterilization methods. Studies show that E-beam sterilization does not cause significant structural or mechanical alterations to medical-grade PCL.[12][23][24]

- Methods to Avoid:

- Autoclaving (Steam Sterilization): Do NOT autoclave PCL. The high temperatures (121°C) are well above PCL's melting point and will destroy the scaffold's architecture.
- Hydrogen Peroxide Plasma: This technique has been shown to cause a complete loss of the fibrous structure in electrospun PCL and should be avoided.[27]

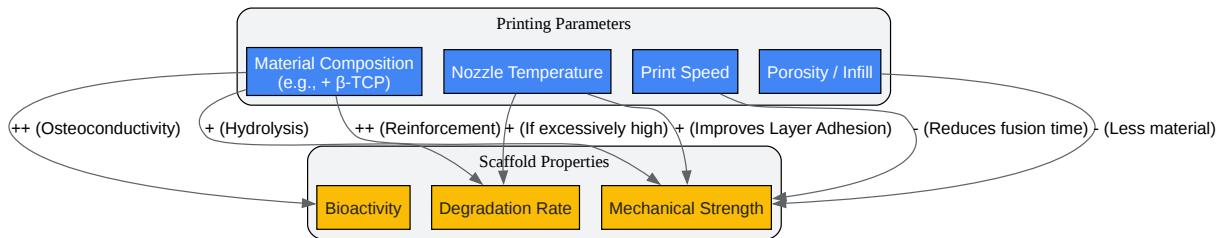

Visualizations and Protocols

Diagram: Troubleshooting Logic for PCL Print Failures

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for common PCL print failures.

Diagram: Parameter Influence on Scaffold Properties

[Click to download full resolution via product page](#)

Caption: Influence of key printing parameters on final PCL scaffold properties.

Experimental Protocol: Optimizing PCL Extrusion Temperature

This protocol provides a systematic approach to finding the ideal nozzle temperature for a new batch of PCL filament, balancing print quality and layer adhesion.

Objective: To determine the optimal extrusion temperature that yields strong layer adhesion without causing material degradation or excessive stringing.

Materials:

- 3D Printer with a clean nozzle dedicated to PCL
- PCL Filament
- Digital Calipers
- Slicer Software (e.g., PrusaSlicer, Cura)
- Temperature Calibration Tower model (e.g., from Thingiverse or generated by a slicer plugin)

Methodology:

- Initial Setup:
 - Load the PCL filament into the printer.
 - Set the heated bed temperature to 40°C.
 - Set the part cooling fan to 0% (off).
 - Set a conservative print speed of 30 mm/s.
- Slicer Configuration for Temperature Tower:
 - Load the temperature tower model into your slicer.
 - Use the "Modify G-Code" or scripting feature of your slicer to change the nozzle temperature at specific layer heights.
 - Set the starting temperature to 140°C.
 - Decrease the temperature by 10°C every 10mm of tower height (e.g., 140°C, 130°C, 120°C, 110°C, 100°C, 90°C). This range covers the typical extrusion temperatures for PCL.[\[10\]](#)[\[11\]](#)
- Printing:
 - Print the temperature tower.
 - Observe the print quality at each temperature level. Note any signs of stringing (too hot), poor surface finish, or gaps in layers (too cold).
- Analysis:
 - Visual Inspection: Examine the tower for the best overall quality. The optimal temperature will have a smooth surface finish with minimal stringing or defects.

- Mechanical Test (Qualitative): Attempt to break the tower apart at each temperature section with your fingers. The section with the strongest layer adhesion will be the most difficult to break. This is your optimal temperature. Poor adhesion will result in clean breaks along the layer lines.[\[8\]](#)
- Conclusion:
 - Select the temperature that provides the best balance of visual quality and layer strength. This will be your starting point for all subsequent prints with this specific PCL material.

References

- Allevi. (2020). **Polycaprolactone** (PCL) Overview | Troubleshooting Guide | Support. Allevi Bioprinters. [\[Link\]](#)
- Puppo, F., et al. (2019). Efficient Fabrication of **Polycaprolactone** Scaffolds for Printing Hybrid Tissue-Engineered Constructs. PMC - NIH. [\[Link\]](#)
- Zhang, B., et al. (2021).
- Quigley, C., Clark, S., & Habib, M. A. Controlling Porosity of 3D Bioprinted Scaffold: A Process Parameter-Based Approach. [\[Link\]](#)
- Gautier, B., et al. (2018). Systematic characterization of 3D-printed PCL/β-TCP scaffolds for biomedical devices and bone tissue engineering: influence of composition and porosity. PMC. [\[Link\]](#)
- Yeo, D., et al. (2023).
- Pérez-Sánchez, D. D., et al. (2024). Standardization of 3D printing parameters to control the size and shape of pores in Polylactic acid scaffolds.
- ResearchGate. (2024).
- OUCL. (n.d.).
- Jang, J. Y., et al. (2016). Feasibility of **Polycaprolactone** Scaffolds Fabricated by Three-Dimensional Printing for Tissue Engineering of Tunica Albuginea. PMC - NIH. [\[Link\]](#)
- BioTrib. (2022). Porosity control and influence in 3D bioprinted scaffolds. [\[Link\]](#)
- Kim, J. Y., et al. (2022). Development of **polycaprolactone** grafts with improved physical properties and body stability using a screw extrusion-type 3D bioprinter. NIH. [\[Link\]](#)
- ResearchGate. (2021). Mechanical Properties of 3D Printed Reinforced **Polycaprolactone** Composite Scaffolds. [\[Link\]](#)
- Tallawi, M., et al. (2022). Impact of Porosity and Stiffness of 3D Printed **Polycaprolactone** Scaffolds on Osteogenic Differentiation of Human Mesenchymal Stromal Cells and Activation of Dendritic Cells. PMC - NIH. [\[Link\]](#)
- ResearchGate. (2022).

- Neumann, A. J., et al. (2022). Influence of 3D Printing Parameters on the Mechanical Stability of PCL Scaffolds and the Proliferation Behavior of Bone Cells. MDPI. [\[Link\]](#)
- Chemistry For Everyone. (2024). Can **Polycaprolactone** Be 3D Printed? YouTube. [\[Link\]](#)
- ResearchGate. (2023). Optimization of 3D printing parameters for enhanced mechanical properties of biodegradable **polycaprolactone** (PCL) specimens. [\[Link\]](#)
- Kim, D., et al. (2024). Enhancement of Mechanical Properties of PCL/PLA/DMSO2 Composites for Bone Tissue Engineering. MDPI. [\[Link\]](#)
- Engberg, A., et al. (2022).
- Adámková, H., et al. (2020). Impact of Various Sterilization and Disinfection Techniques on Electrospun Poly- ϵ -**caprolactone**.
- ResearchGate. (2022).
- ResearchGate. (n.d.). 3D printing methods for PCL-based scaffolds. [\[Link\]](#)
- SBMU journals. (n.d.). Mechanical Properties of 3D Printed Reinforced **Polycaprolactone** Composite Scaffolds. [\[Link\]](#)
- ResearchGate. (2023).
- Reddit. (2022). Anyone ever ask themselves "Can I print PCL filament?". I'm here to say "The answer is .. technically .. yes". [\[Link\]](#)
- Ovreiu, E., et al. (2023). 3D-Printed **Polycaprolactone** Mechanical Characterization and Suitability Assessment for Producing Wrist–Hand Orthoses. MDPI. [\[Link\]](#)
- 3DPrint.com. (2020). University of Chemical Technology: Strengthening FDM 3D Printing with Starch Additive for PCL. [\[Link\]](#)
- Prusa Forum. (n.d.). How to print with PCL (**Polycaprolactone**) filament? [\[Link\]](#)
- Polymaker Wiki. (n.d.). Poor Layer Adhesion. [\[Link\]](#)
- Unilong Group. (2024). The application of **polycaprolactone** in 3D printing. [\[Link\]](#)
- Yeo, D., et al. (2023).
- Comiska's Custom. (n.d.). How to Fix Warping and Layer Adhesion Issues in 3D Printing. [\[Link\]](#)
- Liu, H., et al. (2020). **Polycaprolactone**/polysaccharide functional composites for low-temperature fused deposition modelling. PMC - PubMed Central. [\[Link\]](#)
- Obico. (2023). Mastering Layer Adhesion: Tips for Stronger 3D Prints. [\[Link\]](#)
- Wevolver. (2022).
- Wevolver. (2024). Mastering FDM 3D Printing: Common Issues and Expert Solutions. [\[Link\]](#)
- All3DP. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ulipolymer.com [ulipolymer.com]
- 2. comiskascustom.com [comiskascustom.com]
- 3. jawstec.com [jawstec.com]
- 4. allevi3d.com [allevi3d.com]
- 5. reddit.com [reddit.com]
- 6. 3D-Printed Polycaprolactone Mechanical Characterization and Suitability Assessment for Producing Wrist–Hand Orthoses [mdpi.com]
- 7. all3dp.com [all3dp.com]
- 8. obico.io [obico.io]
- 9. wiki.polymaker.com [wiki.polymaker.com]
- 10. Efficient Fabrication of Polycaprolactone Scaffolds for Printing Hybrid Tissue-Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polycaprolactone/polysaccharide functional composites for low-temperature fused deposition modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Medical-Grade Polycaprolactone for 3D Printing: Mechanical, Chemical, and Biodegradation Characteristics [mdpi.com]
- 13. 3dprint.com [3dprint.com]
- 14. biotrib.eu [biotrib.eu]
- 15. Systematic characterization of 3D-printed PCL/β-TCP scaffolds for biomedical devices and bone tissue engineering: influence of composition and porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. wevolver.com [wevolver.com]
- 19. Development of polycaprolactone grafts with improved physical properties and body stability using a screw extrusion-type 3D bioprinter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]

- 22. The Effect of PCL Addition on 3D-Printable PLA/HA Composite Filaments for the Treatment of Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Medical-Grade Polycaprolactone for 3D Printing: Mechanical, Chemical, and Biodegradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Feasibility of Polycaprolactone Scaffolds Fabricated by Three-Dimensional Printing for Tissue Engineering of Tunica Albuginea - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Challenges in 3D Printing of Polycaprolactone (PCL)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156226#overcoming-challenges-in-3d-printing-of-polycaprolactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com